BAY1163877 -

BAY1163877

Catalog Number: EVT-1533638
CAS Number:
Molecular Formula: C31H44N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY1163877 is an inhibitor of human fibroblast growth factor receptors (FGFRs) with potential antiangiogenic and antineoplastic activities. Pan-FGFR kinase inhibitor BAY1163877 inhibits the activities of FGFRs, which may result in the inhibition of both t
Synthesis Analysis

The synthesis of BAY1163877 involves several steps that focus on constructing its complex molecular framework. The synthetic pathway includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  2. Key Reactions: Techniques such as amination, methylation, and cyclization are employed to build the core structure of the compound.
  3. Purification: Following synthesis, the compound is purified using techniques like chromatography to ensure high purity levels necessary for biological evaluation .
Molecular Structure Analysis

The molecular structure of BAY1163877 can be depicted as follows:

  • Core Framework: It features a pyrrolo[2,1-f][1,2,4]triazin ring system linked to a piperazine moiety.
  • Functional Groups: The presence of methoxy and amino groups contributes to its pharmacological activity by enhancing solubility and receptor binding affinity.
Chemical Reactions Analysis

BAY1163877 primarily acts through inhibition of FGFR-mediated signaling pathways. The key reactions include:

  1. Inhibition of Phosphorylation: BAY1163877 binds to the ATP-binding site of FGFRs, preventing phosphorylation of downstream targets like fibroblast growth factor receptor substrate 2α (FRS2α) and growth factor receptor-bound protein 2 (GRB2).
  2. Impact on Signaling Pathways: This inhibition disrupts critical signaling cascades such as the PI3K-AKT and RAS-RAF-MAPK pathways that are essential for cell proliferation and survival .

The compound's selectivity allows it to minimize off-target effects while maintaining efficacy against tumor cells with FGFR aberrations.

Mechanism of Action

BAY1163877 exerts its therapeutic effects through a well-defined mechanism:

  1. Binding Affinity: It selectively binds to the active site of FGFRs with dissociation constants ranging from 1.2 to 9.2 nM across various subtypes .
  2. Receptor Dimerization Inhibition: By preventing receptor dimerization upon ligand binding, BAY1163877 effectively stops downstream signaling activation.
  3. Cellular Outcomes: This leads to reduced cellular proliferation and induces apoptosis in FGFR-dependent cancer cells .
Physical and Chemical Properties Analysis

BAY1163877 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Shows stability under physiological conditions which is essential for therapeutic applications.
  • pH Sensitivity: The compound's solubility profile can vary with pH adjustments, influencing its formulation in clinical settings.

Relevant Data

  • Melting Point: Specific melting point data may vary but is crucial for solid-state characterization.
  • Storage Conditions: Recommended storage at low temperatures to maintain integrity.
Applications

BAY1163877 has significant potential in scientific research and clinical applications:

  1. Oncology Trials: It is currently being evaluated in clinical trials for various advanced solid tumors including non-small cell lung cancer and urothelial carcinoma .
  2. Targeted Therapy Development: Its role as a pan-FGFR inhibitor makes it a candidate for combination therapies aimed at overcoming resistance mechanisms in cancer treatment.
  3. Biomarker Development: Ongoing research focuses on identifying biomarkers that predict response to BAY1163877 treatment, enhancing personalized medicine approaches in oncology .
Introduction to Fibroblast Growth Factor Receptor (FGFR) Signaling in Oncogenesis

Role of FGFR Dysregulation in Tumorigenesis

Fibroblast Growth Factor Receptors (FGFRs 1–4) are transmembrane receptor tyrosine kinases that regulate critical cellular processes, including proliferation, differentiation, angiogenesis, and survival. Upon binding to FGF ligands, FGFRs dimerize and activate downstream signaling cascades such as RAS/MAPK, PI3K/AKT, PLCγ, and STAT pathways [1] [6]. Dysregulation of FGFR signaling—through gene amplifications (66%), single-nucleotide variants (SNVs, 26%), or gene fusions (8%)—occurs in 5–10% of all human cancers, with frequencies exceeding 20–30% in urothelial carcinoma (UC), intrahepatic cholangiocarcinoma (iCCA), and squamous cell lung cancer [6] [7]. For example:

  • FGFR3 SNVs: Recurrent mutations (e.g., S249C, R248C, Y373C) drive ligand-independent dimerization in 10–60% of UC cases, particularly low-grade tumors [7].
  • FGFR1 Amplifications: Found in 13% of squamous lung carcinomas, correlating with poor survival [1].
  • FGFR2 Fusions: FGFR2-BICC1 fusions occur in 10–16% of iCCA, inducing constitutive kinase activation [6].

These alterations function as oncogenic drivers by sustaining proliferative signaling and evading growth suppressors, thereby establishing FGFRs as high-value therapeutic targets [1] [6].

Table 1: Prevalence of FGFR Alterations in Select Cancers

Cancer TypeFGFR AlterationFrequency (%)Primary Alteration Type
Urothelial CarcinomaFGFR3 SNVs10–60%S249C/R248C (APOBEC-signature)
Intrahepatic CholangiocarcinomaFGFR2 Fusions10–16%FGFR2-BICC1
Squamous Lung CancerFGFR1 Amplification13%Copy number gain
Endometrial CancerFGFR2 SNVs12%Transmembrane domain mutations

Rationale for Pan-FGFR Inhibition in Precision Oncology

Tumor heterogeneity and co-occurring FGFR alterations necessitate inhibitors targeting all FGFR paralogs (FGFR1–4). Selective pan-FGFR inhibitors offer distinct advantages over non-selective tyrosine kinase inhibitors (TKIs) or isoform-specific agents:

  • Overcoming Compensatory Signaling: Tumors with amplifications of multiple FGFR genes (e.g., FGFR1+FGFR3) evade single-isoform inhibition through pathway redundancy [1] [6].
  • Blocking Escape Mechanisms: FGFR4 activation can substitute for inhibited FGFR1–3 in hepatocellular carcinoma models [6].
  • Addressing Molecular Diversity: Co-occurring alterations (e.g., SNVs + amplifications) are common in UC and iCCA, requiring broad inhibition [7].

Non-selective TKIs (e.g., pazopanib) inhibit VEGFR/PDGFR alongside FGFR, leading to off-target toxicity (hypertension, vascular complications) that limits therapeutic windows [1]. Consequently, agents with high selectivity for FGFR1–4 minimize off-target effects while maintaining efficacy against heterogeneous FGFR alterations [1] [6].

Emergence of BAY1163877 as a Targeted Therapeutic Agent

BAY1163877 (rogaratinib) is an orally bioavailable, ATP-competitive pan-FGFR inhibitor designed to target FGFR-addicted cancers. Its development addressed the unmet need for agents combining high selectivity with potent inhibition across all FGFR paralogs [1] [4].

Chemical Profile and Preclinical Characterization

Rogaratinib’s chemical structure (C₂₃H₂₆N₆O₃S; MW: 466.56 g/mol) enables nanomolar-level inhibition of FGFR1–4 kinases [4] [5]. Biochemical assays demonstrate IC₅₀ values of:

  • FGFR1: 11.2 nM
  • FGFR2: <1 nM
  • FGFR3: 18.5 nM
  • FGFR4: 201 nM [1] [4]

This selectivity profile is >10-fold higher than for VEGFR3 (IC₅₀: 127 nM), minimizing anti-angiogenic effects linked to toxicity [4]. Rogaratinib suppresses FGFR signaling by blocking autophosphorylation and downstream ERK activation, inducing G1-phase cell cycle arrest in FGFR-addicted cell lines (e.g., UM-UC-3 bladder cancer, IC₅₀: 36 nM) [1] [3].

Table 2: Rogaratinib Selectivity Profile (IC₅₀ Values)

TargetIC₅₀ (nM)Cellular Assay Context
FGFR111.2HUVEC proliferation
FGFR2<1Breast cancer (MFM-223)
FGFR318.5Bladder cancer (UM-UC-3)
FGFR4201Hepatocellular carcinoma
VEGFR3127Lymphangiogenesis assay

Antitumor Efficacy in Preclinical Models

Rogaratinib exhibits broad activity across FGFR-altered xenografts:

  • Bladder Cancer: UM-UC-3 (FGFR3-mutated) tumor growth inhibition (TGI) of 92% at 12.5 mg/kg BID [1].
  • Lung Cancer: H1581 (FGFR1-amplified) TGI of 80% at 10 mg/kg BID [3].
  • Patient-Derived Xenografts (PDXs): Efficacy correlates strongly with FGFR1–3 mRNA overexpression (r = 0.89; p < 0.001), supporting mRNA-based patient stratification [1].

Mechanistically, rogaratinib suppresses phospho-FGFR and phospho-ERK within 2 hours of administration, confirming target engagement [1] [7]. Synergy with immune checkpoint inhibitors (e.g., atezolizumab) is attributed to reduced tumor-associated macrophages and enhanced T-cell infiltration, forming the basis for the FORT-2 trial (NCT03473756) in UC [2] [7].

Clinical Development and Resistance Mechanisms

Phase I trials (NCT01976741) established 800 mg BID as the recommended Phase II dose, with expansion cohorts showing a 20.8% objective response rate (ORR) in UC patients with FGFR mRNA overexpression [2]. However, the Phase II/III FORT-1 trial (NCT03410693) reported no overall survival benefit versus chemotherapy in UC (median OS: 8.3 vs. 9.8 months; p = 0.67), underscoring limitations in unselected populations [2]. Exploratory analysis revealed higher ORR in patients with FGFR3 DNA alterations (52.4% vs. 27% for chemotherapy), highlighting the need for biomarker refinement [2].

Resistance mechanisms identified in preclinical models include:

  • MET Amplification: H1581 lung cancer cells acquire MET overexpression, reactivating ERK/AKT pathways despite FGFR inhibition [3].
  • Epithelial-Mesenchymal Transition (EMT): Resistant clones show upregulated mesenchymal markers (vimentin, N-cadherin), enhancing invasiveness [3].Combination strategies with MET inhibitors (e.g., crizotinib) restore rogaratinib sensitivity in vitro, providing a roadmap for clinical evaluation [3].

Table 3: Key Clinical Trials of Rogaratinib

Trial IdentifierPhasePopulationKey Findings
NCT01976741IAdvanced solid tumorsRP2D: 800 mg BID; ORR: 20.8% in FGFR mRNA+ UC
NCT03410693 (FORT-1)II/IIIFGFR mRNA+ UC post-chemotherapyMedian OS 8.3 mo (rogaratinib) vs 9.8 mo (chemo); p=0.67
NCT03473756 (FORT-2)IIFGFR-altered, cisplatin-ineligible UCRogaratinib + atezolizumab ORR: 39% (3 CRs)

Properties

Product Name

BAY1163877

Molecular Formula

C31H44N4O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.